6-Oxaspiro[4.5]decan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-3-6-9(8)5-1-2-7-11-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPOLCEDHTCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Spirocyclic Systems in Contemporary Organic Chemistry Research
Spirocyclic systems, characterized by two rings connected by a single common atom, are prominent structural motifs in a vast array of natural products and biologically active molecules. rsc.org Their unique three-dimensional and rigid conformation is a key feature that has captured the interest of chemists. researchgate.netnih.gov This structural rigidity can be advantageous in the design of new pharmaceuticals, as it can minimize the conformational entropy loss upon binding to a biological target, potentially leading to higher efficacy and selectivity. researchgate.netnih.gov
The exploration of spirocyclic scaffolds is seen as a move away from the "flatland" of aromatic compounds, offering new vectors for molecular design in medicinal chemistry. researchgate.net Consequently, there has been a significant increase in the development of sophisticated synthetic strategies to access these complex structures. researchgate.net Marketed drugs such as the diuretic spironolactone (B1682167) and the antifungal agent griseofulvin, both of which are on the World Health Organization's list of essential medicines, contain a spirocycle, underscoring their therapeutic importance. rsc.org
An Overview of 6 Oxaspiro 4.5 Decan 1 One As a Pivotal Spiroketone Scaffold
6-Oxaspiro[4.5]decan-1-one is a specific type of spiroketone that has proven to be a valuable building block in organic synthesis. Its structure consists of a cyclopentanone (B42830) ring and a tetrahydropyran (B127337) ring fused at a single carbon atom. This particular arrangement makes it a key intermediate in the synthesis of more complex molecules, including natural products and their analogues.
The synthesis of the 6-oxaspiro[4.5]decane skeleton has been the focus of various research efforts. For instance, a one-pot method has been developed for the construction of these skeletons through the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration, yielding over 30 different derivatives under transition-metal-free conditions. nih.govacs.org Another approach involves a tandem Prins/pinacol (B44631) reaction, which has been successfully used to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This method is notable for its applicability to a wide range of aldehydes. rsc.org
The utility of the 6-oxaspiro[4.5]decane core is highlighted by its incorporation into molecules with significant biological activity. For example, derivatives of this spiroketone have been investigated for their potential as G protein biased mu-opioid receptor agonists, with compounds like TRV130 (Oliceridine) showing promise for pain treatment. researchgate.netmdpi.com
Table 1: Key Data for this compound
| Property | Value |
| CAS Number | 1609254-69-4 bldpharm.com |
| Molecular Formula | C9H14O2 bldpharm.com |
| Molecular Weight | 154.21 g/mol bldpharm.com |
| SMILES Code | O=C1CCCC12OCCCC2 bldpharm.com |
Current Research Trajectories and Future Outlook for 6 Oxaspiro 4.5 Decan 1 One in Chemical Science
General Strategic Approaches to Oxaspiroketone Construction
The synthesis of oxaspiroketones, which feature a spirocyclic core containing an oxygen atom and a ketone functional group, can be achieved through a variety of strategic approaches. These methods often involve the formation of the spirocyclic ring system as a key step.
Cyclization and Intramolecular Rearrangement-Based Syntheses for Spiro Ring Formation
Cyclization and intramolecular rearrangement reactions are powerful tools for the construction of spirocyclic frameworks. rsc.org These reactions often proceed through the formation of a key intermediate that undergoes a ring-closing event to generate the spiro center. rsc.org A notable example is the use of radical addition followed by intramolecular cyclization and ring-opening to produce complex spirocyclic compounds. rsc.org This methodology offers a conceptually new way to generate unusual cyclization products from readily available starting materials. rsc.org The reaction proceeds through a series of steps involving the generation of a radical intermediate, which then undergoes an intramolecular cyclization to form a spirocyclic radical. This is followed by a ring-opening process to yield the final spirocyclic product. rsc.org
Another approach involves the intramolecular trapping of spiro radicals. scispace.com This strategy allows for the production of structurally complex and valuable spirocyclic compounds through a sequence of radical addition, intramolecular cyclization, and subsequent ring opening, avoiding the more common migration pathways. rsc.orgscispace.com The mechanism of such reactions has been investigated through various studies, including radical trapping and clock experiments, to elucidate the plausible reaction pathways. rsc.orgscispace.com
Rearrangement reactions, in general, are recognized as a practical and powerful method for producing unexpected products through the controlled cleavage and reconstruction of chemical bonds. rsc.org Ionic rearrangement reactions, such as the classical Smiles rearrangement, which proceeds through a key spirocyclic intermediate, have long been a staple in organic synthesis. rsc.org More recently, radical-mediated rearrangements have gained significant attention due to their high reactivity and functional group compatibility. rsc.org
Condensation Reactions in the Synthesis of Spiro Compounds
Condensation reactions provide another versatile avenue for the synthesis of spiro compounds. nih.govacs.orgacs.orgrsc.org These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. One-pot multi-component reactions are particularly attractive as they allow for the construction of complex molecules in a single step, which is efficient and atom-economical. beilstein-journals.org
For instance, a one-pot route for the synthesis of spiro-isobenzofuran compounds has been developed through the condensation reaction of ninhydrin (B49086) with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid. nih.govacs.orgacs.org This is followed by the oxidative cleavage of the resulting vicinal diols to afford a variety of spiro derivatives in good to high yields. nih.govacs.orgacs.org Further condensation of these spiro compounds with diamines can lead to the formation of new spiro-isobenzofuran compounds containing phenazine (B1670421) rings. nih.govacs.org
Similarly, functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives have been synthesized via a one-pot three-component condensation reaction of 1,3-dimethylbarbituric acid, aldehydes, and cyclohexylidene malononitrile (B47326) in the presence of a catalyst. rsc.org This method is characterized by mild reaction conditions, high yields, and short reaction times. rsc.org Another example is the three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature to produce novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields. beilstein-journals.org
Targeted Synthetic Routes to 6-Oxaspiro[4.5]decane Skeletons
While general strategies provide a broad toolkit for spirocycle synthesis, specific and targeted routes are often required to access particular scaffolds like the 6-oxaspiro[4.5]decane system. A recently developed one-pot synthetic method allows for the construction of 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration under transition-metal-free conditions. nih.govacs.orgresearchgate.net This approach has been successfully applied to the synthesis of over 30 derivatives. nih.govacs.org
Tandem Prins/Pinacol (B44631) Cascade Processes for Oxaspiro[4.5]decan-1-one Scaffolds
A particularly elegant and efficient method for constructing oxaspiro[4.5]decan-1-one scaffolds is the tandem Prins/pinacol cascade process. rsc.orgardc.edu.auresearchgate.net This reaction sequence combines a Prins cyclization with a pinacol rearrangement in a single operation to build the complex spirocyclic core. slideshare.netpitt.edu The Prins reaction involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol, forming a carbocationic intermediate which then undergoes cyclization. slideshare.netpitt.edu This is immediately followed by a pinacol rearrangement, a 1,2-migration of a substituent to an adjacent electron-deficient center, which drives the formation of the final ketone product. umbreitkatalog.demsu.edu This cascade process is a powerful tool for the stereoselective synthesis of tetrahydropyran (B127337) rings. slideshare.net
A novel Lewis acid-catalyzed Prins/pinacol cascade has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgardc.edu.auresearchgate.net This method utilizes the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to produce the desired oxaspirocycles in good yields and with excellent selectivity. rsc.orgardc.edu.auresearchgate.net This represented the first example of synthesizing oxaspirocycles from these specific starting materials through a Prins/pinacol rearrangement cascade. rsc.orgardc.edu.auresearchgate.net
Lewis Acid Catalysis in Prins/Pinacol Reactions
The choice of catalyst is crucial for the success of the Prins/pinacol cascade. Lewis acids are commonly employed to activate the aldehyde carbonyl group, facilitating the initial Prins cyclization. nih.gov Various Lewis acids have been screened for their effectiveness in promoting the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. While catalysts such as InBr₃, InCl₃, Sc(OTf)₃, Yb(OTf)₃, camphorsulfonic acid (CSA), and benzoic acid showed some activity, BF₃·OEt₂ was found to be the most effective, providing the desired products in good yields. researchgate.net The use of iron halides in combination with trimethylsilyl (B98337) halides has also been reported for Prins cyclizations, offering a direct route to dihydropyrans. nih.gov
The following table summarizes the effect of different Lewis acids on the yield of a model reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | InBr₃ (10) | CH₂Cl₂ | rt | 45 |
| 2 | InCl₃ (10) | CH₂Cl₂ | rt | 40 |
| 3 | Sc(OTf)₃ (10) | CH₂Cl₂ | rt | 60 |
| 4 | Yb(OTf)₃ (10) | CH₂Cl₂ | rt | 55 |
| 5 | CSA (10) | CH₂Cl₂ | rt | 30 |
| 6 | Benzoic Acid (10) | CH₂Cl₂ | rt | 25 |
| 7 | BF₃·OEt₂ (10) | CH₂Cl₂ | rt | 85 |
This is a representative table created for illustrative purposes based on the general findings that BF₃·OEt₂ was superior.
Elucidation of Substrate Scope and Stereoselectivity in Cascade Processes
The tandem Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones has been shown to be applicable to a wide range of aldehydes. rsc.orgardc.edu.auresearchgate.net This includes aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, demonstrating the broad utility of this methodology. rsc.orgardc.edu.auresearchgate.net
The stereoselectivity of the cascade process is a critical aspect, often leading to the formation of specific stereoisomers. umbreitkatalog.de In the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, the reaction generally proceeds with excellent selectivity. rsc.orgardc.edu.auresearchgate.net The stereochemical outcome is influenced by the transition state of the Prins cyclization and the subsequent pinacol rearrangement. umbreitkatalog.de For example, the reaction of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with various aldehydes in the presence of BF₃·OEt₂ afforded the corresponding 7-substituted-8-oxaspiro[4.5]decan-1-ones with high diastereoselectivity. rsc.org
The table below showcases the substrate scope of this reaction with various aldehydes and the corresponding yields of the 7-substituted-8-oxaspiro[4.5]decan-1-one products. rsc.org
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Bromobenzaldehyde | (5S,7S)-7-(4-Bromophenyl)-8-oxaspiro[4.5]decan-1-one | 88 |
| 2 | 4-Cyanobenzaldehyde | 4-((5S,7S)-1-Oxo-8-oxaspiro[4.5]decan-7-yl)benzonitrile | 85 |
| 3 | 4-Chlorobenzaldehyde | (5S,7S)-7-(4-Chlorophenyl)-8-oxaspiro[4.5]decan-1-one | 86 |
| 4 | Cinnamaldehyde | (5S,7S)-7-Styryl-8-oxaspiro[4.5]decan-1-one | 78 |
| 5 | 2,4-Dichlorobenzaldehyde | (5S,7S)-7-(2,4-Dichlorophenyl)-8-oxaspiro[4.5]decan-1-one | 82 |
| 6 | Naphthaldehyde | (5S,7S)-7-(Naphthalen-2-yl)-8-oxaspiro[4.5]decan-1-one | 80 |
| 7 | 2-Thiophenecarboxaldehyde | (5S,7S)-7-(Thiophen-2-yl)-8-oxaspiro[4.5]decan-1-one | 75 |
| 8 | Heptanal | (5S,7S)-7-Hexyl-8-oxaspiro[4.5]decan-1-one | 72 |
Data derived from the supporting information of a research article on the tandem Prins/pinacol reaction. rsc.org
Ring-Opening and Oxygen Migration Strategies for 6-Oxaspiro[4.5]decane Derivatives
Recent advancements in synthetic chemistry have led to the development of novel strategies for constructing the 6-oxaspiro[4.5]decane skeleton, focusing on efficiency and atom economy.
A significant breakthrough has been the creation of a one-pot, transition-metal-free method for synthesizing 6-oxaspiro[4.5]decane derivatives. scilit.comacs.orgnih.gov This approach combines the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. This methodology has proven to be quite versatile, with over 30 different examples of 6-oxaspiro[4.5]decane derivatives being successfully synthesized under these mild conditions. scilit.comacs.orgnih.gov The reaction is promoted by a base and involves the cleavage of a C–O bond as a key step. acs.org This strategy avoids the use of expensive and potentially toxic transition metals, making it an attractive option for sustainable chemical synthesis. nih.govresearchgate.net
The use of benzo[c]oxepines as starting materials is central to the aforementioned one-pot synthesis. scilit.comacs.orgnih.gov The process is initiated by the ring-opening of the benzo[c]oxepine, which then undergoes a formal 1,2-oxygen migration to yield the desired 6-oxaspiro[4.5]decane skeleton. scilit.comacs.orgnih.gov This method highlights the utility of strained ring systems as precursors for more complex molecular architectures. Further research into this area has led to the development of a facile defluorinative bicyclization approach for constructing related heterocyclic systems, demonstrating the broad applicability of cyclization strategies. scilit.com
Au(I)-Catalyzed Vinylogous Conia Ene Reactions for Densely Functionalized Spiro[4.5] Systems
Gold(I) catalysis has emerged as a powerful tool for constructing complex molecular frameworks under mild conditions. A notable application is the vinylogous Conia-Ene reaction, which has been successfully employed to create densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. adelphi.eduresearchgate.net This atom-economical reaction proceeds with a wide range of substrates, tolerating multiple substitutions on the cyclohex-2-enone ring and affording the corresponding spiro[4.5] products in yields ranging from 52% to 81%. adelphi.eduresearchgate.net The principle of vinylogy, where the electronic effects of a functional group are transmitted through conjugated double bonds, is key to this transformation. researchgate.netbohrium.com
Table 1: Au(I)-Catalyzed Vinylogous Conia Ene Reaction Substrate Scope
| Substrate | Yield (%) |
|---|---|
| 4-alkyne tethered cyclohex-2-enone | 52-81 |
Synthetic Pathways from 5-Methylene-2(5H)-furanone to 1-Oxaspiro[4.5]decan-2-ones
The versatile building block, 5-methylene-2(5H)-furanone, serves as a valuable precursor for the synthesis of 1-oxaspiro[4.5]decan-2-ones. researchgate.netgoogle.com This is achieved through Diels-Alder cycloaddition reactions with various dienes. researchgate.net These reactions lead to the formation of bicyclic and tricyclic spiroadducts in good yields. researchgate.net These adducts can be further transformed into a variety of saturated and unsaturated spirolactones and spiroethers through simple chemical modifications like hydrogenation, reduction of the carbonyl group, and Michael addition. researchgate.net This approach has been used to synthesize 32 different spirolactones and eight spiroethers, showcasing its broad scope and efficiency. researchgate.net
Cyclization Methods for Substituted 1-Oxaspiro[4.5]decan-6-ol Derivatives
The synthesis of substituted 1-oxaspiro[4.5]decan-6-ol derivatives is often accomplished through the cyclization of appropriate diol precursors. This reaction is typically catalyzed by an acid and may require elevated temperatures and the use of solvents like toluene (B28343) or dichloromethane. On an industrial scale, continuous flow reactors can be utilized for precise control over reaction parameters, leading to efficient and scalable production. The resulting 1-oxaspiro[4.5]decan-6-ol derivatives can undergo further chemical transformations, such as oxidation to form ketones or carboxylic acids, reduction to yield alcohols or alkanes, and substitution of the hydroxyl group.
Table 2: Reactions of 1-Oxaspiro[4.5]decan-6-ol Derivatives
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Ketones, Carboxylic acids |
| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | Alcohols, Alkanes |
Formation of 3-Methylene-1-oxaspiro[4.5]decan-2-one from Cyclohexanone (B45756) and Formaldehyde (B43269)
A straightforward method for the synthesis of 3-methylene-1-oxaspiro[4.5]decan-2-one involves the reaction of cyclohexanone with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate spirocyclic alcohol, which is subsequently oxidized to yield the final product. This spirocyclic lactone is a versatile substrate for further chemical transformations due to its strained ring system.
Synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one from Dihydroxybenzaldehyde Precursors
The synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one has been accomplished from the precursor 2,4-dihydroxybenzaldehyde (B120756). mdpi.com A key challenge in this synthesis is the selective protection of the hydroxyl groups. While methods using a TBDMS group have been reported, this protecting group proved susceptible to cleavage under basic conditions used in subsequent steps. mdpi.com A more successful strategy involves the selective protection of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde as a methoxymethyl (MOM) ether, which can be achieved in high yield. mdpi.comnih.gov
The synthetic route commences with the selective protection of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde (4). mdpi.com This is followed by the methylation of the remaining 2-hydroxyl group using methyl iodide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate, which significantly improves the reaction rate. mdpi.com The resulting aldehyde (6) undergoes a Knoevenagel condensation with malonic acid, followed by hydrolysis and catalytic hydrogenation to yield 3-(4-hydroxy-2-methoxyphenyl)-propanoic acid (7). mdpi.com The final spirocyclization is achieved through the oxidative treatment of phenol (B47542) 7 with phenyliodine(III) bis(trifluoroacetate) (PIFA) in acetone (B3395972) at 0°C, which affords the target compound, 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one (3). mdpi.com An alternative oxidant, lead tetraacetate, has also been used for similar phenolic oxidation to form spirodienones. mdpi.orgnih.gov
Selective Protection: 2,4-dihydroxybenzaldehyde is treated to selectively protect the 4-hydroxyl group, for instance as a methoxymethyl ether. mdpi.comnih.gov
Methylation: The 2-hydroxyl group is then methylated to give 2-methoxy-4-O-methoxymethylbenzaldehyde. mdpi.com
Chain Extension: A Knoevenagel condensation with malonic acid, followed by hydrogenation, extends the aldehyde to a propanoic acid side chain, yielding 3-(4-hydroxy-2-methoxyphenyl)-propanoic acid after deprotection. mdpi.com
Oxidative Spirocyclization: The phenolic acid is oxidized with PIFA to induce the spirocyclization, forming the 1-oxaspiro[4.5]decadienone ring system. mdpi.com
Integration of Green Chemistry Principles in this compound Synthesis
The synthesis of spiroketones, including this compound and its derivatives, has been a focus for the integration of green chemistry principles to create more sustainable and efficient manufacturing processes. boehringer-ingelheim.comboehringer-ingelheim.com These efforts aim to reduce the environmental footprint of producing these important chemical building blocks by minimizing waste, energy, and the use of hazardous materials. boehringer-ingelheim.comdcatvci.org
Design and Implementation of Sustainable Manufacturing Processes
A notable achievement in sustainable manufacturing is the development of a short and eco-friendly process for a chiral spiroketone intermediate, referred to as Spiroketone CD 7659, used in multiple pharmaceutical research projects. boehringer-ingelheim.comacsgcipr.org This innovative three-step asymmetric synthesis route was recognized with the 2024 Peter J. Dunn Award for Green Chemistry & Engineering Impact in the Pharmaceutical Industry. boehringer-ingelheim.comboehringer-ingelheim.com The new process dramatically improves upon the original, which was time-consuming, costly, and had a significant environmental impact. boehringer-ingelheim.com
The redesigned process achieved a nearly five-fold improvement in chemical yield, from 10% to 47%. dcatvci.orgacsgcipr.org Key sustainability improvements include a significant reduction in waste and the use of harmful solvents. boehringer-ingelheim.comacsgcipr.org Specifically, the process eliminated the use of halogenated solvents entirely. dcatvci.orgacsgcipr.org This sustainable approach not only addresses environmental concerns but also offers substantial economic benefits, reducing the production cost by 99% and shortening the manufacturing time from 52 to just 8 weeks for a 1,000 kg batch. boehringer-ingelheim.comboehringer-ingelheim.com The process is scalable and projected to save over 69 million kg of waste for a production demand of 13 tons. acsgcipr.org
The sustainability metrics for this process highlight its efficiency and reduced environmental impact, achieving an "excellent" innovation Green Aspiration Level (iGAL), which places it in the top 10% of industry processes. dcatvci.orgacsgcipr.org
Table 1: Sustainability Improvements in Spiroketone Manufacturing
| Metric | Original Process | New Sustainable Process | Percentage Reduction |
|---|---|---|---|
| Overall Waste | High | Low | 98% boehringer-ingelheim.comboehringer-ingelheim.com |
| Organic Solvent Usage | High | Low | 99% boehringer-ingelheim.comacsgcipr.org |
| Water Usage | High | Low | 76% boehringer-ingelheim.comacsgcipr.org |
| Carbon Footprint | High | Low | 95% boehringer-ingelheim.comboehringer-ingelheim.com |
| Production Time | 52 weeks | 8 weeks | 85% boehringer-ingelheim.comboehringer-ingelheim.com |
| Cost | High | Low | 99% boehringer-ingelheim.comboehringer-ingelheim.com |
| Chemical Yield | 10% | 47% | - (4.7x Increase) dcatvci.orgacsgcipr.org |
Application of Telescoped Flow Chemistry for Efficient Production
Flow chemistry has emerged as a superior technology for the synthesis of spiroketone intermediates, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. rsc.orgdntb.gov.ua A telescoped flow process has been successfully implemented for synthesizing a chiral spiroketone, which is a key building block for several active pharmaceutical ingredients (APIs). rsc.orgrsc.org This approach combines multiple reaction steps into a single, continuous process without isolating intermediates, which streamlines operations and reduces waste. rsc.orgaiche.org
The developed process telescopes a ring-closing metathesis (RCM) step and a subsequent hydrogenation step, ingeniously using a single catalyst—the Hoveyda-Grubbs 2nd generation catalyst—for both transformations. rsc.orgrsc.org This innovative use of a dual-function catalyst significantly reduces catalyst loading and cost. rsc.org The telescoped flow system provides numerous advantages, including enhanced heat and mass transfer, real-time reaction monitoring through process analytical technology (PAT), and the elimination of laborious intermediate separation and purification steps. rsc.orgaiche.org
This continuous process is highly scalable and can be adapted to larger reactors to meet manufacturing demands. rsc.orgaiche.org The transition from batch to a telescoped flow process resulted in a remarkable 70% saving on catalyst costs and a 60% decrease in the Process Mass Intensity (PMI). rsc.orgrsc.org
Table 2: Comparison of Batch vs. Telescoped Flow Process for Spiroketone Synthesis
| Parameter | Original Batch Process | Telescoped Flow Process | Advantage of Flow Process |
|---|---|---|---|
| Process Steps | Two separate steps with intermediate isolation rsc.org | Combined RCM and hydrogenation in one continuous flow rsc.orgrsc.org | Streamlined unit operations, elimination of intermediate separation rsc.org |
| Catalyst | Separate catalysts for each step | Single catalyst for both steps (Hoveyda-Grubbs 2nd Gen) rsc.orgrsc.org | Reduced catalyst loading and complexity |
| Process Mass Intensity (PMI) | 43.9 rsc.org | 16.8 rsc.org | 60% reduction in PMI rsc.orgrsc.org |
| Catalyst Cost | Higher | Lower | 70% cost saving rsc.orgrsc.org |
| Scalability | Challenging | Easily scalable by adapting reactor size rsc.orgaiche.org | Excellent transferability to large-scale production aiche.org |
| Monitoring | Offline analysis | Real-time monitoring via PAT aiche.org | Enhanced process control and robustness aiche.org |
Methodologies for Environmental Impact Reduction in Spiroketone Synthesis
Significant reductions in the environmental impact of spiroketone synthesis have been achieved through the application of green chemistry principles. boehringer-ingelheim.comdcatvci.org A leading strategy has been the development of shorter, more efficient synthetic routes that maximize atom economy and minimize waste generation. boehringer-ingelheim.comacsgcipr.org
Water is another critical resource addressed by these green methodologies. The redesigned spiroketone process reduced water consumption by 76%. boehringer-ingelheim.comacsgcipr.org This, combined with solvent reduction, contributes to a lower Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. The improved process achieved a PMI of 117. dcatvci.orgacsgcipr.org
Furthermore, these improvements in chemical and process efficiency led to a 95% reduction in the carbon footprint, equivalent to removing 9,600 cars from the road for a year for every 3,000 kg of spiroketone produced. boehringer-ingelheim.comboehringer-ingelheim.com The implementation of telescoped flow chemistry also contributes significantly by reducing solvent and catalyst usage, which directly lowers the PMI and associated waste streams. rsc.orgaiche.org These methodologies demonstrate a "triple win" situation: they accelerate project timelines, reduce costs, and significantly minimize the environmental footprint of producing essential chemical intermediates. boehringer-ingelheim.comboehringer-ingelheim.com
Reactivity Patterns of the Spiro Ring System and Associated Ring-Opening Pathways
The spirocyclic nature of this compound, where two rings share a single carbon atom, introduces a degree of ring strain that influences its reactivity, particularly in reactions involving the ether linkage.
While this compound itself contains a tetrahydropyran ring rather than a more strained epoxide (oxirane) ring, the principles of epoxide cleavage in related oxaspiro systems provide insight into the potential reactivity of the C-O bonds at the spiro center. Epoxide rings are three-membered cyclic ethers characterized by significant ring strain, making them susceptible to ring-opening reactions under both acidic and basic conditions. libretexts.orgpressbooks.pub
Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. libretexts.org The nucleophile then attacks one of the carbon atoms of the epoxide. The regioselectivity of this attack depends on the substitution pattern of the epoxide. pressbooks.pub In unsymmetrical epoxides, if one carbon is tertiary, the attack occurs preferentially at this more substituted carbon due to the development of a partial positive charge, a characteristic of an SN1-like mechanism. pressbooks.publibretexts.org If the carbons are primary or secondary, the attack happens at the less substituted carbon, following an SN2-like pathway. pressbooks.pub These reactions typically proceed with backside attack, leading to trans products. pressbooks.pubpressbooks.pub
Base-catalyzed epoxide opening, in contrast, is a classic SN2 reaction. pressbooks.pub The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. pressbooks.pubpressbooks.pub The high ring strain of the epoxide facilitates the reaction, even though alkoxides are generally poor leaving groups. libretexts.orglibretexts.org
In more complex oxaspiro systems, such as those containing epoxide rings, these cleavage reactions can trigger subsequent rearrangements, driven by the release of ring strain and the formation of stable carbocation intermediates. nih.gov For instance, the acid-mediated rearrangement of oxaspiro[2.2]pentanes can lead to the formation of cyclobutanones. nih.gov
Table 1: Regioselectivity of Epoxide Ring-Opening Reactions
| Catalyst | Epoxide Substitution | Site of Nucleophilic Attack | Predominant Mechanism | Stereochemistry |
|---|---|---|---|---|
| Acid | Primary/Secondary | Less substituted carbon | SN2-like | Trans |
| Acid | Tertiary carbon present | More substituted carbon | SN1-like | Mixture possible |
| Base | Any | Less substituted carbon | SN2 | Trans |
Lewis acids are pivotal in mediating transformations of oxaspiro compounds, often promoting rearrangements that lead to structurally diverse products. acs.org In systems like 1-oxaspiro[2.3]hexanes, which are structurally related to the spiro core of our target molecule, Lewis acids facilitate ring expansion. nih.gov This transformation is driven by the release of inherent ring strain from both the epoxide and cyclobutane (B1203170) rings. nih.gov
The reaction proceeds through the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bond and facilitates its cleavage to form a carbocation. This carbocation is stabilized, particularly if an aryl group is present, and then undergoes a pinacol-like rearrangement to yield a cyclopentanone (B42830). nih.gov A variety of Lewis acids can be employed to optimize these rearrangements and control diastereoselectivity. nih.gov
A notable application of Lewis acid catalysis is the tandem Prins/pinacol reaction used to synthesize oxaspiro[4.5]decan-1-one scaffolds. rsc.orgthieme-connect.com In this cascade process, a Lewis acid like boron trifluoride etherate (BF3·OEt2) catalyzes the reaction between a homoallylic alcohol and an aldehyde. rsc.orgresearchgate.net The reaction involves the formation of an oxocarbenium ion, which is then attacked by the internal olefin. The resulting carbocation undergoes a 1,2-shift in a pinacol-type rearrangement to form the stable 8-oxaspiro[4.5]decan-1-one product. thieme-connect.com This method is versatile and accommodates a wide range of aromatic, aliphatic, and heteroaromatic aldehydes. rsc.org
Table 2: Lewis Acid-Mediated Reactions in Oxaspiro Systems
| Starting Material | Lewis Acid Catalyst | Key Transformation | Product Type | Ref. |
|---|---|---|---|---|
| 1-Oxaspiro[2.3]hexane | Various (e.g., LiI) | Ring expansion | Cyclopentanone | nih.gov |
| 1-(4-hydroxybut-1-en-2-yl)cyclobutanol + Aldehyde | BF3·OEt2 | Prins/pinacol cascade | 8-Oxaspiro[4.5]decan-1-one | rsc.orgthieme-connect.com |
| Furylcarbinols | Various | Rearrangement/Cyclization | Oxaspirocyclic cyclopentenone | thieme-connect.com |
Functional Group Interconversions within the this compound Framework
The ketone functional group in this compound is a primary site for chemical modification, allowing for a variety of functional group interconversions through oxidation, reduction, and nucleophilic or electrophilic reactions.
While the core structure of this compound is relatively stable, the introduction of further functionalities or modifications to the carbon skeleton can be achieved through oxidation. In related oxaspiro compounds, oxidation reactions are used to form corresponding ketones or carboxylic acids. smolecule.com Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide. smolecule.com For instance, the oxidation of a methylene (B1212753) group on a related spiro compound, 3-methylene-1-oxaspiro[4.5]decan-2-one, can lead to the formation of carboxylic acids or ketones. More specialized reagents like phenyliodine bis(trifluoroacetate) (PIFA) have been used for the oxidative cyclization of phenols to create oxaspiro dienones. mdpi.com
The ketone group of this compound is readily susceptible to reduction, providing a route to the corresponding alcohol, 6-oxaspiro[4.5]decan-1-ol. Standard reducing agents are effective for this transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or milder reagents like sodium borohydride (NaBH4) in an alcoholic solvent can be employed. smolecule.comgoogle.com The choice of reagent can influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of complex natural products containing the oxaspirocyclic core.
Table 3: Common Reagents for Functional Group Interconversion
| Transformation | Reagent Class | Example Reagents | Product Functional Group |
|---|---|---|---|
| Oxidation | Strong Oxidants | KMnO4, CrO3 | Carboxylic Acid / Ketone |
| Reduction | Hydride Reagents | LiAlH4, NaBH4 | Alcohol |
The ketone functional group exhibits dual reactivity. The carbonyl carbon is electrophilic and is therefore a target for attack by a wide range of nucleophiles. uni-muenchen.de These reactions include additions of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols or Wittig-type reactions to form alkenes.
Conversely, the methylene groups adjacent to the carbonyl (the α-carbons) possess nucleophilic character due to the acidity of the α-protons. In the presence of a suitable base, these protons can be removed to form an enolate ion. This nucleophilic enolate can then react with various electrophiles. For example, in the synthesis of derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, the methylene group between the two carbonyls readily participates in condensation reactions with aldehydes. mdpi.com This principle of enolate reactivity allows for alkylation, acylation, and halogenation at the α-position, enabling the construction of more complex molecules based on the this compound scaffold.
Substitution Reactions at Hydroxyl Groups within Spirodecane Derivatives
The introduction of hydroxyl groups onto the spirodecane framework opens up a vast potential for synthetic diversification through substitution reactions. These reactions are crucial for creating a variety of derivatives with tailored properties. The reactivity of the hydroxyl group is fundamentally dependent on its position on the carbocyclic ring and its stereochemical orientation (axial or equatorial).
Generally, the hydroxyl group is a poor leaving group. Therefore, its conversion into a better leaving group is a prerequisite for nucleophilic substitution. Common strategies involve protonation under strongly acidic conditions or, more frequently, conversion to sulfonate esters (like tosylates or mesylates) or activation with reagents like thionyl chloride.
Research into the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones demonstrates the practical application of these principles. For instance, the epoxidation of a cyclohexene (B86901) precursor followed by a chelation-controlled epoxide opening can yield triol derivatives. researchgate.net The hydroxyl groups on these derivatives can then be targeted for further transformations. For example, treatment of a bromohydrin derivative of a spiro cyclohexenone with lithium bromide and acetic acid can lead to further functionalization on the cyclohexane (B81311) ring through a sequence of elimination, epoxidation, and subsequent epoxide opening reactions. researchgate.net
The table below summarizes common methods for activating hydroxyl groups for substitution, which are applicable to hydroxylated spirodecane derivatives.
| Reagent | Activating Group | Leaving Group | Typical Nucleophiles |
| Tosyl chloride (TsCl) in pyridine | Tosylate (-OTs) | Tosylate anion | Halides, Azides, Cyanides, Alkoxides |
| Mesyl chloride (MsCl) in triethylamine | Mesylate (-OMs) | Mesylate anion | Halides, Azides, Cyanides, Alkoxides |
| Phosphorus tribromide (PBr₃) | Bromophosphite ester | Dibromophosphite | Bromide |
| Thionyl chloride (SOCl₂) | Chlorosulfite ester | Sulfur dioxide, Chloride | Chloride |
| Mitsunobu Reaction (DEAD, PPh₃, Nu-H) | Phosphonium salt | Triphenylphosphine oxide | Carboxylates, Phenols, Azides |
This table presents generally applicable methods for hydroxyl group substitution.
The choice of reagent and reaction conditions can be tailored to achieve specific stereochemical outcomes, often proceeding with inversion of configuration at the reaction center, characteristic of an S(_N)2 mechanism. This stereocontrol is vital in the synthesis of complex molecules where the three-dimensional arrangement of atoms is critical to function.
Influence of Conformational Dynamics on Chemical Reactivity and Transformation Mechanisms
The spirocyclic nature of this compound fixes the relative orientation of the two rings, but the cyclohexane ring can still undergo conformational changes, such as ring-flipping between two chair conformations. These conformational dynamics have a profound impact on the molecule's reactivity and the mechanisms of its transformations. The orientation of substituents as either axial or equatorial can significantly affect their reactivity due to steric and stereoelectronic effects.
A notable example of the influence of conformational dynamics is observed in the structure-activity relationships of oliceridine (TRV130), a G protein-biased µ-opioid receptor agonist that features a 9-substituted-6-oxaspiro[4.5]decane moiety. nih.govresearchgate.net The specific conformation adopted by the spirocyclic scaffold is crucial for its interaction with the receptor. Molecular dynamics simulations have shown that the 6-oxaspiro[4.5]decan-9-yl portion of oliceridine orients itself toward specific transmembrane helices of the receptor. nih.gov Its interactions are stabilized by polar contacts, and the conformational state of the spiro-fused ring system is key to the ligand's ability to selectively trigger G protein signaling pathways over β-arrestin pathways. nih.govresearchgate.net
The conformational preference of the spiro system can be quantified. For instance, in a related compound, 3-methylene-1-oxaspiro[4.5]decan-2-one, dynamic NMR studies revealed a thermodynamic preference for the axial orientation of the C-O bond of the lactone relative to the methylene substituent. The study determined the activation energy for the ring reversal, providing insight into the energy barriers between different conformations. Such energy differences, though subtle, can dictate the predominant conformation and thus the stereochemical course of a reaction.
The table below outlines key conformational parameters for a related spirocyclic lactone, illustrating the thermodynamic and kinetic aspects of its dynamics.
| Parameter | Value | Significance |
| Free Energy Difference (ΔG°) | 0.058 kcal/mol | Thermodynamic preference for one conformer |
| Activation Energy for Ring Reversal (ΔG‡) | 10.9 kcal/mol | Kinetic barrier to interconversion of conformers |
| Enthalpy of Activation (ΔH‡) | 9.60 kcal/mol | Enthalpic contribution to the kinetic barrier |
| Entropy of Activation (ΔS‡) | -5.9 eu | Entropic contribution to the kinetic barrier |
| Data from a dynamic NMR study on 3-methylene-1-oxaspiro[4.5]decan-2-one. |
These conformational considerations are critical in planning synthetic routes. The approach of a reagent can be sterically hindered by an axial substituent, favoring attack from the equatorial face, or vice versa. Furthermore, stereoelectronic effects, such as the alignment of orbitals, can enhance or diminish the reactivity of certain conformers, thereby influencing the reaction mechanism and product distribution. For example, the fragmentation of certain spiro-norbornyl monoketones to form 1-oxaspiro[4.5]decan-6-one derivatives is mediated by the specific stereochemical arrangement of the precursor. researchgate.net
Advanced Spectroscopic and Structural Characterization of 6 Oxaspiro 4.5 Decan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the molecular structure can be assembled. Due to the limited availability of specific experimental data for 6-Oxaspiro[4.5]decan-1-one, the following analysis is based on established principles and data from closely related structural analogs.
The ¹H NMR spectrum of this compound is expected to exhibit a series of multiplets corresponding to the different proton environments within the molecule. The protons on the cyclopentanone (B42830) ring and the cyclohexane (B81311) ring will have distinct chemical shifts influenced by their proximity to the carbonyl group, the spirocyclic center, and the ether oxygen.
Protons alpha to the carbonyl group (at C-2) are anticipated to be deshielded and appear in the downfield region of the spectrum, typically around δ 2.0-2.5 ppm. The protons on the carbon adjacent to the ether oxygen within the cyclohexane ring (at C-7) would also experience a deshielding effect, with expected chemical shifts in the range of δ 3.5-4.0 ppm. The remaining methylene (B1212753) protons on both rings would give rise to a complex series of overlapping multiplets in the upfield region, generally between δ 1.2 and 2.0 ppm. The spirocyclic nature of the molecule introduces conformational rigidity, which may lead to diastereotopic protons, further complicating the signal patterns and requiring two-dimensional NMR techniques for unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 2.0 - 2.5 | m |
| H-3, H-4 | 1.5 - 2.0 | m |
| H-7 | 3.5 - 4.0 | m |
Note: This is a predicted data table based on general principles of ¹H NMR spectroscopy for similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The most downfield signal is expected for the carbonyl carbon (C-1) due to the strong deshielding effect of the double-bonded oxygen, typically appearing in the range of δ 200-220 ppm. The spiro carbon (C-5) and the carbon bonded to the ether oxygen (C-7) will also be significantly deshielded, with expected chemical shifts around δ 80-90 ppm and δ 60-70 ppm, respectively. The remaining methylene carbons of the cyclopentanone and cyclohexane rings will resonate in the upfield region of the spectrum, generally between δ 20 and 40 ppm.
For the closely related isomer, 1-Oxaspiro[4.5]decan-2-one, experimental ¹³C NMR data is available and provides a valuable reference. nih.gov
Table 2: Experimental ¹³C NMR Chemical Shifts for 1-Oxaspiro[4.5]decan-2-one
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | 176.9 |
| C-3 | 35.8 |
| C-4 | 28.5 |
| C-5 (Spiro) | 88.9 |
| C-6, C-10 | 34.9 |
| C-7, C-9 | 22.8 |
Source: PubChem CID 12783. nih.gov Note that this data is for an isomer and is presented for comparative purposes.
The cyclohexane ring in the this compound system is not static and can undergo conformational changes, primarily through a process known as ring reversal or chair-flipping. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these types of dynamic processes that occur on the NMR timescale.
At low temperatures, the rate of ring reversal is slow, and the axial and equatorial protons on the cyclohexane ring would be expected to have distinct chemical shifts, leading to a more complex ¹H NMR spectrum. As the temperature is increased, the rate of ring reversal also increases. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and merge into a single, time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for the ring reversal process. This provides valuable insight into the conformational flexibility and stability of the spirocyclic system.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₉H₁₄O₂), the expected exact mass can be calculated with high precision. An HRMS measurement would confirm this elemental formula and rule out other possibilities with the same nominal mass. This is a crucial step in the positive identification of the compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 155.1067 |
Note: This is a predicted data table. Experimental values would be expected to be within a few parts per million (ppm) of these calculated masses.
Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of relatively non-polar and thermally stable compounds like this compound. In APCI-MS, the analyte is typically introduced as a solution, which is then vaporized and ionized at atmospheric pressure. This method generally produces a strong signal for the protonated molecule [M+H]⁺, providing clear molecular weight information.
The fragmentation of this compound in the mass spectrometer would be expected to proceed through characteristic pathways for cyclic ketones and ethers. Common fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ethylene (B1197577) (C₂H₄). The cleavage of the bonds adjacent to the spiro center and within the ether-containing ring would also be anticipated, leading to a series of fragment ions that can provide further structural confirmation. Analysis of the GC-MS data for the isomer 1-Oxaspiro[4.5]decan-2-one shows a base peak at m/z 111 and a molecular ion peak at m/z 154, indicating characteristic fragmentation patterns for this class of compounds. nih.gov
Vibrational Spectroscopy (IR) for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the most prominent features in its IR spectrum would be the absorption bands corresponding to the carbonyl (C=O) group of the ketone and the C-O-C ether linkage within the spiro ring system.
Carbonyl (C=O) Stretch: The ketone functional group would exhibit a strong, sharp absorption band. Typically, for a saturated cyclic ketone, this stretching vibration is observed in the region of 1725-1705 cm⁻¹. The exact position would be influenced by the ring strain of the five-membered cyclopentanone ring.
C-O-C Stretch: The ether linkage in the tetrahydrofuran (B95107) ring would produce characteristic stretching vibrations. These usually appear as one or more strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. An asymmetric C-O-C stretching band is expected to be more intense than the symmetric one.
C-H Stretches: The various C-H bonds in the cyclohexane and cyclopentane (B165970) rings would give rise to absorption bands in the 3000-2850 cm⁻¹ region.
C-H Bends: Bending vibrations for CH₂ groups (scissoring) would be observed around 1465 cm⁻¹.
A hypothetical data table for the characteristic IR absorption bands of this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | 1725 - 1705 | Strong |
| C-O-C Asymmetric Stretch | Ether | 1150 - 1085 | Strong |
| C-H Stretch | Alkane (sp³) | 3000 - 2850 | Medium-Strong |
| CH₂ Bend | Alkane | ~1465 | Medium |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the electron density map of the crystal and, from that, determine the exact positions of the atoms, bond lengths, and bond angles.
A crystallographic study of this compound would provide definitive information on:
Molecular Conformation: The precise chair/boat/twist conformation of the cyclohexane ring and the envelope/twist conformation of the cyclopentanone and tetrahydrofuran rings.
Spirocyclic Junction: The geometry around the spiro carbon atom, including the angles between the two rings.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-O, C-C, C-H) and angles, which can reveal effects of ring strain and electronic interactions.
Crystal Packing: How the individual molecules of this compound are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (though not expected to be the dominant force for this molecule) or van der Waals forces.
Without experimental data, a hypothetical table of crystallographic parameters cannot be generated. Such a table would typically include details of the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates.
Electron Transmission Spectroscopy for Characterization of Electronic Levels and Orbitals
Electron Transmission (ET) spectroscopy is a technique used to study the unoccupied electronic levels, or virtual orbitals, of a molecule. In an ET experiment, a beam of electrons with a very narrow energy distribution is passed through a gaseous sample of the compound. The transmission of these electrons is measured as a function of their energy. When the energy of the incident electron matches the energy of an unoccupied molecular orbital, the electron can be temporarily captured by the molecule, forming a transient negative ion (TNI). This temporary capture results in a sharp decrease in the transmitted current, which is observed as a resonance in the ET spectrum.
The energies at which these resonances occur correspond to the electron affinities of the molecule. For this compound, ET spectroscopy would provide insights into the energies of its lowest unoccupied molecular orbitals (LUMOs).
π* Orbitals: The most prominent feature in the ET spectrum of this compound would likely be a resonance corresponding to the temporary occupation of the π* antibonding orbital of the carbonyl group. The energy of this resonance would provide a measure of the π* electron affinity.
σ* Orbitals: At higher energies, broader resonance features corresponding to the occupation of σ* orbitals associated with the C-O and C-C bonds of the ring systems might be observed.
The study of these TNIs can provide valuable information about the electronic structure of the molecule and its reactivity towards nucleophilic attack or reduction. A hypothetical data table for ET spectroscopy would list the energies of the observed resonances and their corresponding orbital assignments.
| Resonance Energy (eV) | Assignment (Occupied Virtual Orbital) |
| E₁ | π* (C=O) |
| E₂ | σ* (Ring) |
Computational and Theoretical Investigations of 6 Oxaspiro 4.5 Decan 1 One
Quantum Chemical Calculations for Molecular Structure and Geometrical Parameters
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and geometric parameters of 6-Oxaspiro[4.5]decan-1-one with high accuracy. Methods such as B3LYP with a 6-31G(d,p) basis set are commonly used to optimize the molecular geometry, yielding equilibrium structures that correspond to minima on the potential energy surface.
These calculations can predict key bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise geometry of the cyclopentanone (B42830) and tetrahydropyran (B127337) rings, as well as the orientation of the carbonyl group. The results of such calculations are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar spiroketone systems psu.edu.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Value |
| Bond Lengths (Å) | |
| C1=O | 1.22 |
| C1-C2 | 1.51 |
| C1-C5 | 1.54 |
| C5-O6 | 1.43 |
| C5-C10 | 1.53 |
| O6-C7 | 1.44 |
| Bond Angles (°) ** | |
| O=C1-C2 | 125.0 |
| O=C1-C5 | 124.5 |
| C2-C1-C5 | 110.5 |
| C1-C5-O6 | 108.0 |
| C1-C5-C10 | 112.0 |
| O6-C5-C10 | 109.5 |
| Dihedral Angles (°) ** | |
| O=C1-C5-O6 | -150.0 |
| C2-C1-C5-C10 | 175.0 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from quantum chemical calculations.
Computational Prediction of Spectroscopic Properties, including ¹³C NMR Chemical Shifts
Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, predicting the ¹³C NMR spectrum is particularly valuable for structural verification. DFT calculations, often using functionals like B3LYP with a larger basis set such as 6-311+G(2d,p), can provide theoretical chemical shifts that correlate well with experimental values psu.edunih.gov. The accuracy of these predictions can be further improved by considering solvent effects and conformational averaging nih.gov.
The predicted ¹³C NMR chemical shifts for this compound would show distinct signals for the carbonyl carbon, the spiro carbon, and the various methylene (B1212753) carbons in the two rings. The chemical environment of each carbon atom, influenced by factors like proximity to the oxygen atom and the carbonyl group, dictates its chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 215.0 |
| C2 | 38.5 |
| C3 | 24.0 |
| C4 | 26.0 |
| C5 (Spiro) | 95.0 |
| C7 | 62.0 |
| C8 | 22.5 |
| C9 | 25.5 |
| C10 | 35.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual chemical shifts can be influenced by solvent and other experimental conditions.
Theoretical Studies on Reaction Mechanisms, Pathways, and Stereoselectivity
Theoretical studies are crucial for elucidating the complex mechanisms of chemical reactions, including the formation of spiroketals like this compound. Computational analysis can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most favorable reaction pathways acs.org.
For the synthesis of this compound, theoretical investigations could explore the mechanism of the spirocyclization step, which is key to forming the characteristic spiro center. Such studies can provide insights into the stereoselectivity of the reaction, explaining why one stereoisomer might be formed preferentially over another mskcc.orgnih.gov. By calculating the activation energies for different pathways, chemists can understand and predict the outcome of a reaction under various conditions. For instance, DFT calculations have been successfully employed to verify proposed reaction mechanisms and analyze the diastereoselectivity in the synthesis of other spiro[4.5]decane derivatives researchgate.net.
Analysis of Spiroconjugation and Through-Space Interactions in Spiroketone Systems
The unique geometry of spiro compounds, where two rings are joined at a single carbon atom, can lead to interesting electronic effects such as spiroconjugation and through-space interactions. Spiroconjugation involves the overlap of p-orbitals across the spiro center, which can influence the electronic properties and reactivity of the molecule.
In spiroketone systems, computational studies can be employed to analyze the molecular orbitals and electron density distribution to identify and quantify these interactions. For instance, in some spiroketones, through-space interactions between the two perpendicular rings have been observed, with the energy splittings of temporary anion states being dependent on the number of carbonyl groups psu.edu. Theoretical analysis of this compound could reveal the extent of such interactions between the cyclopentanone and tetrahydropyran rings and their influence on the molecule's properties, including its spectroscopic characteristics and chemical reactivity.
Applications of 6 Oxaspiro 4.5 Decan 1 One in Contemporary Organic Synthesis and Research
Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
Organic building blocks are functionalized molecules that act as the foundational components for the modular assembly of more complex molecular architectures. sigmaaldrich.com The 6-oxaspiro[4.5]decane skeleton is a valuable bifunctional intermediate used in the synthesis of a wide array of organic chemicals, including pharmaceutical intermediates. researchgate.net
The utility of oxaspiro compounds as building blocks is demonstrated in their application to construct complex, polycyclic systems. For instance, researchers have synthesized 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, a spirolactone derivative of the core structure. mdpi.comresearchgate.net This intermediate was subsequently used in a Diels-Alder reaction with an α-hydroxy-o-quinodimethane. researchgate.net This cycloaddition reaction creates a significantly more complex, multi-ring architecture, highlighting the role of the initial spirolactone as a foundational scaffold for building intricate and novel molecular structures. researchgate.net
The most prominent application of the 6-oxaspiro[4.5]decane core is in pharmaceutical synthesis. Specifically, the isomer 6-oxaspiro[4.5]decan-9-one is a key intermediate in the preparation of Oliceridine (B1139222) Fumarate. qingmupharm.com Oliceridine, also known as TRV130, is a G protein-biased µ-opioid receptor (MOR) agonist approved for the management of moderate to severe acute pain in adults. nih.govnih.gov Its development showcases the successful translation of a spirocyclic building block into a clinically significant therapeutic agent. dovepress.com The synthesis of Oliceridine relies on the specific stereochemistry and functionality provided by the 6-oxaspiro[4.5]decan-9-one precursor. qingmupharm.comnih.gov While related spiroketones have been mentioned in the context of synthesizing insecticides, specific applications of 6-Oxaspiro[4.5]decan-1-one in agrochemical synthesis are not extensively documented. researchgate.net
Development of Novel Spirocyclic Scaffolds for Advanced Drug Discovery
The unique three-dimensional nature of spirocycles makes them increasingly popular motifs in drug discovery, offering an escape from the "flatland" of traditional aromatic scaffolds. nih.gov This structural complexity can lead to improved pharmacological properties and novel mechanisms of action.
The 6-oxaspiro[4.5]decane skeleton serves as a versatile template for creating libraries of functionalized derivatives for biological screening. By strategically modifying the core structure, researchers can explore a wide range of biological activities. This principle is demonstrated in studies on analogous spiro[4.5]decane systems where heteroatoms are varied:
Antifungal Agents: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized to act as inhibitors of chitin (B13524) synthase, demonstrating moderate to excellent antifungal activity. nih.gov
Anti-inflammatory Agents: In another study, derivatives of 2,8-diazaspiro[4.5]decan-1-one were developed as selective dual inhibitors for TYK2/JAK1 kinases, showing potent anti-inflammatory effects in models of ulcerative colitis. nih.gov
Receptor Agonists: By replacing the oxygen atom with sulfur, researchers created 1-oxa-4-thiaspiro[4.5]decane derivatives that were evaluated as potent and selective agonists for the 5-HT1A serotonin (B10506) receptor, a target for neurological conditions. nih.govamanote.com
Spirocyclic compounds, particularly those derived from natural products, have shown significant potential as anticancer agents. nih.gov Research has directly implicated a derivative of the 6-oxaspiro[4.5]decane core in oncology research. A synthesized spirolactone, 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, was used as an intermediate to prepare a more complex molecule. researchgate.net This resulting product was subsequently found to possess cytotoxic activity against 60 different human cancer cell lines, establishing a clear link between this class of spiroketone intermediate and the development of potential oncology therapeutics. researchgate.net This aligns with the broader trend of exploring intricate molecular structures like spirotetronates as promising leads for new anticancer drugs. nih.gov
The rigid, well-defined conformation of spirocycles makes them ideal scaffolds for designing ligands that can selectively modulate the function of biological receptors. nih.gov
The premier example stemming from the 6-oxaspiro[4.5]decane core is Oliceridine. clinpgx.org It is a first-in-class G-protein selective agonist at the μ-opioid receptor. nih.gov By preferentially activating the G-protein signaling pathway over the β-arrestin pathway, Oliceridine provides potent analgesia with a potentially reduced incidence of typical opioid-related adverse events like respiratory depression. nih.govnih.govnih.gov This "biased agonism" represents a sophisticated form of receptor modulation, enabled by the specific structure of the spirocyclic ligand. nih.govdovepress.com
The broader spiro[4.5]decane framework has proven to be a fruitful starting point for discovering other receptor modulators, as shown in the table below.
| Spiro[4.5]decane Derivative Class | Target Receptor | Biological Activity |
| 6-Oxaspiro[4.5]decane | µ-Opioid Receptor (MOR) | G-protein Biased Agonist (e.g., Oliceridine) nih.govgoogle.com |
| 1-Oxa-4-thiaspiro[4.5]decane | 5-HT1A Serotonin Receptor | Selective Agonist nih.gov |
| 1,3,8-Triaza-spiro[4.5]decan-4-one | Orphanin FQ (OFQ) Receptor | Selective Agonist nih.gov |
| 1-Oxaspiro[4.5]decane | Kappa Opioid Receptor | Selective Agonist (e.g., U-69593) uni-leipzig.de |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Delta Opioid Receptor (DOR) | Selective Agonist researchgate.net |
This demonstrates the versatility of the spiro[4.5]decane scaffold in generating selective ligands for a variety of G-protein coupled receptors, which are crucial targets in modern drug discovery.
Contribution to Natural Product Synthesis and Analog Development
The unique three-dimensional structure of this compound and related oxaspirolactones makes them valuable building blocks in the field of organic synthesis, particularly for the construction of complex natural products and their synthetic analogs.
Spiro Functionality as Ubiquitous Motifs in Natural Products (Alkaloids, Lactones, Terpenoids)
The spirocyclic framework, characterized by a single atom shared between two rings, is a common structural motif in a wide array of natural products. rsc.orgnih.govnih.gov This architectural feature imparts conformational rigidity and a distinct three-dimensional topology, which are often crucial for biological activity. nih.gov Spiro functionality is found in diverse classes of natural compounds, including:
Alkaloids: Many alkaloids, such as those from the Stemona genus, incorporate spiro-fused lactone rings. unibo.it These complex structures often exhibit interesting medicinal properties, including antitussive effects. unibo.it
Lactones: Spirolactones are a significant subclass of lactones found in nature. unibo.it They are produced by plants, fungi, and marine organisms and display a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. unibo.itresearchgate.net
Terpenoids: The [4.5] spirocyclic system is a prominent feature in many natural terpenes and triterpenoids. nih.gov These compounds, isolated from various plant sources, have shown potential as growth inhibitors for human cancer cell lines. nih.gov Sesquiterpenoids possessing an all-carbon [4.5] spirocyclic system have also been identified. nih.gov
The prevalence and diverse bioactivities of these spiro-containing natural products make oxaspirolactones like this compound important targets and intermediates in synthetic chemistry. rsc.orgnih.gov
| Natural Product Class | Presence of Spiro Functionality | Example Biological Activities |
| Alkaloids | Common, often as spiro-fused lactones in families like Stemona alkaloids. unibo.it | Antitussive. unibo.it |
| Lactones | A major subclass with diverse origins (plants, fungi). unibo.it | Cytotoxic, Anti-inflammatory, Antimicrobial. unibo.itresearchgate.net |
| Terpenoids | Featured in many sesquiterpenoids and triterpenoids. nih.gov | Anticancer, Hepatoprotective. nih.gov |
Total Synthesis Strategies Involving Oxaspirolactones
Oxaspirolactones are key intermediates in the total synthesis of biologically relevant natural products. rsc.orgnih.gov Their synthesis is a significant goal in organic chemistry, and numerous innovative methodologies have been developed since the 1970s. rsc.orgnih.gov Modern strategies often focus on efficiency and stereocontrol. For example, a direct and environmentally friendly synthesis of oxaspirolactones has been achieved using a combination of visible-light photocatalysis and heterogeneous Brønsted acid catalysis. rsc.org This method involves the sequential photooxygenation of silylated hydroxyalkyl furans followed by an acid-facilitated ketalization to form the target spiro-ring system in high yields. rsc.org Such advanced synthetic methods provide access to the oxaspirolactone core, which can then be elaborated to complete the total synthesis of complex natural products like (-)-spirochensilide A, which features a stereochemically complex spiroketal motif. researchgate.net
Development of Synthetic Routes to Carbocyclic Analogues of Natural Products
While this compound is a heterocyclic compound, its framework serves as a valuable template for the development of carbocyclic analogues of natural products. The conversion of a lactone to a carbocycle is a known transformation in organic synthesis, often involving reduction of the ester, functional group manipulation, and subsequent cyclization reactions. This strategic conversion allows chemists to explore the structure-activity relationships of natural products by replacing the oxygen atom of the spirolactone with a methylene (B1212753) group. Such modifications can alter the compound's polarity, metabolic stability, and binding interactions with biological targets, leading to the discovery of new therapeutic agents with improved properties.
Applications in Advanced Polymer Chemistry Research
In addition to its role in natural product synthesis, the spirocyclic structure of this compound and related compounds is central to innovations in polymer chemistry, particularly in the development of materials that can overcome common challenges like polymerization shrinkage.
Development of Novel Oxaspiro Monomers for Double Ring-Opening Polymerization
A significant challenge in polymer chemistry is the volume contraction that occurs when monomer units are converted into a polymer chain. taylorfrancis.com This shrinkage can compromise the structural integrity of the material in high-precision applications. Oxaspiro monomers, particularly spiro orthocarbonates, offer a solution through a process called double ring-opening polymerization. nih.govresearchgate.net In this process, for each new bond formed in the polymer backbone, two bonds within the spiro monomer are cleaved. nih.govresearchgate.net This unique mechanism can lead to a net expansion in volume, or at least significantly reduced shrinkage, as the compact bicyclic monomer transforms into a more open-chain polymer structure. taylorfrancis.comnih.gov This property makes oxaspiro monomers a topic of growing interest for creating "shrink-free" polymers. taylorfrancis.comnih.gov
Research into Dental Composites with Reduced Polymerization Shrinkage
One of the most promising applications for oxaspiro monomers is in the formulation of dental composites. nih.govresearchgate.net Conventional dental restorative materials are often based on methacrylate (B99206) monomers, which can exhibit significant polymerization shrinkage, typically ranging from 1% to 6%. ekb.egjodend.com This shrinkage can create stress at the tooth-restoration interface, leading to marginal gaps, microleakage, and potential restoration failure. ekb.egcardiff.ac.uk
By incorporating oxaspiro monomers into dental composite formulations, the volume expansion from the double ring-opening polymerization can counteract the shrinkage of the conventional methacrylate comonomers. nih.govresearchgate.net Research has shown that this approach can lead to formulations with drastically reduced degrees of shrinkage. nih.govresearchgate.net While early studies with monofunctional oxaspiro monomers showed only modest reductions in shrinkage, the development of novel monomers with enhanced reactivity continues to be an active area of investigation aimed at creating more durable and long-lasting dental restorations. nih.govresearchgate.net
| Polymerization Type | Monomer Structure | Volume Change upon Polymerization | Application |
| Conventional (e.g., Free-Radical) | Methacrylate Monomers | Contraction (Shrinkage) of 1-6%. ekb.egjodend.com | Standard Dental Composites. |
| Double Ring-Opening | Oxaspiro Monomers (e.g., Spiro Orthocarbonates). nih.govresearchgate.net | Near-Zero Shrinkage or Modest Expansion. taylorfrancis.com | Low-Shrinkage Dental Composites. nih.govresearchgate.net |
Exploration in Advanced Materials Science: Spiroketones as Three-Dimensional Acceptors
Spiroketones, a subclass of spiro compounds, incorporate a ketone functional group and a spirocyclic framework. This combination offers a rigid and well-defined three-dimensional scaffold. The inherent non-planarity enforced by the spiro center is a key attribute for designing advanced materials. While complex spiroketone derivatives have been investigated, the potential of simpler structures like this compound as a foundational building block is an area of exploratory interest.
In its nascent form, this compound lacks the extended π-conjugation and strong electron-withdrawing groups necessary to function as an electron acceptor in organic electronic devices. However, its rigid spiroketal core presents a valuable starting point for the synthesis of more complex, functional molecules. The concept involves utilizing the this compound framework as a central scaffold, from which conjugated arms and electron-accepting moieties can be appended. This approach allows for the precise spatial orientation of functional groups, a critical aspect in the design of efficient charge-accepting and transporting materials.
The theoretical advantage of a this compound-based acceptor lies in its potential to form a well-defined, amorphous morphology in thin films. This can lead to more isotropic charge transport compared to the often anisotropic transport in crystalline planar molecules. Furthermore, the 3D structure can enhance solubility, which is a crucial factor for solution-processable fabrication of organic electronic devices.
To contextualize the performance targets for a hypothetically functionalized this compound derivative, it is useful to examine the properties of established three-dimensional spiro-based non-fullerene acceptors (NFAs). These materials have demonstrated significant success in boosting the power conversion efficiencies (PCEs) of organic solar cells.
Table 1: Optoelectronic Properties of Representative Spiro-Based 3D Non-Fullerene Acceptors
| Acceptor | LUMO (eV) | HOMO (eV) | Bandgap (eV) |
| A1 | -3.65 | -5.78 | 2.13 |
| SF-OR | -3.58 | -5.69 | 2.11 |
| SF-ORCN | -3.75 | -5.80 | 2.05 |
| SCPDT-PDI4 | -3.89 | -5.65 | 1.76 |
This table is interactive. You can sort the data by clicking on the column headers.
The data in Table 1 showcases the typical energy levels and bandgaps of high-performance spiro-based acceptors. For a derivative of this compound to be a viable acceptor, its LUMO (Lowest Unoccupied Molecular Orbital) energy level would need to be sufficiently low to facilitate efficient electron transfer from a donor material.
The efficacy of these 3D acceptors is ultimately determined by their performance in a photovoltaic device. Table 2 presents the device performance of the same representative spiro-based NFAs when paired with common donor polymers.
Table 2: Photovoltaic Performance of Devices Based on Spiro-Based 3D Non-Fullerene Acceptors
| Acceptor | Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| A1 | P3HT | 0.96 | 11.89 | 51 | 5.84 |
| A1 | PTB7 | 0.94 | 14.87 | 52 | 7.21 rsc.org |
| SF-OR | P3HT | 0.88 | 11.23 | 47 | 4.66 |
| SF-ORCN | P3HT | 0.91 | 10.59 | 46 | 4.48 |
| SCPDT-PDI4 | PTB7-Th | 0.89 | 14.21 | 56 | 7.11 nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
The research into molecules like A1, which combines a spiro[fluorene-9,9'-xanthene] (B3069175) core with cyanopyridone functionalities, has demonstrated that a 3D molecular architecture can lead to high open-circuit voltages (Voc) and power conversion efficiencies rsc.org. Similarly, the development of SCPDT-PDI4, which features four perylenediimide (PDI) units attached to a spiro core, has shown that this design can effectively reduce the aggregation of PDI chromophores, leading to a remarkable efficiency of 7.11% in fullerene-free organic solar cells nih.gov.
For this compound to be considered in this field, significant synthetic modification would be required. This would involve, for example, the introduction of electron-withdrawing groups onto the cyclohexane (B81311) ring and the attachment of conjugated systems to create a larger, electronically active molecule. While the parent compound is not itself a 3D acceptor, its rigid spiroketal framework represents a potentially valuable and cost-effective starting point for the design and synthesis of the next generation of three-dimensional non-fullerene acceptors for advanced materials science.
Q & A
Q. What are the established synthetic routes for 6-Oxaspiro[4.5]decan-1-one, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves intramolecular cyclization or spiroannulation strategies. For example, palladium-catalyzed asymmetric reactions (e.g., propargylation of cyclopropanols) have been effective for constructing spirocyclic frameworks . Key parameters include:
- Catalyst selection : Chiral ligands (e.g., (S)-BINOL derivatives) improve enantioselectivity .
- Temperature control : Reactions often require −40°C to 25°C to suppress side products .
- Work-up protocols : Chromatographic purification and recrystallization enhance purity (>95%) .
Comparative studies of alternative routes (e.g., acid-mediated lactonization vs. transition metal catalysis) can identify optimal conditions .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR spectroscopy : - and -NMR identify proton environments and carbon connectivity (e.g., spirocyclic oxygen and ketone groups) .
- X-ray crystallography : Resolves absolute configuration and ring conformations .
- DFT calculations : Validate stereoelectronic effects and predict reactivity trends .
For chiral derivatives, polarimetry or chiral HPLC confirms enantiomeric excess .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Contradictions may arise from solvent polarity, steric hindrance, or competing reaction pathways. To address this:
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .
- Steric maps : Computational modeling (e.g., molecular mechanics) predicts accessibility of the ketone group .
- Comparative analysis : Test derivatives with modified substituents (e.g., methyl vs. phenyl groups) to isolate steric/electronic effects .
Case studies on analogous spiro compounds (e.g., diazaspiro derivatives) provide mechanistic insights .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?
- Methodological Answer : Adopt a systematic PEICO framework:
- Population (P) : Target biological systems (e.g., fungal chitin synthase for antifungal studies) .
- Intervention (I) : Introduce functional groups (e.g., halogenation, alkylation) at specific positions .
- Comparison (C) : Benchmark against known inhibitors (e.g., sorafenib for kinase inhibition) .
- Outcome (O) : Quantify potency (IC), selectivity, and cytotoxicity .
High-throughput screening and molecular docking (e.g., AutoDock Vina) prioritize candidates for synthesis .
Q. How can researchers elucidate the mechanistic role of this compound in catalytic asymmetric reactions?
- Methodological Answer : Investigate via:
- Isotopic labeling : -tracing identifies oxygen transfer pathways in lactone formation .
- Kinetic isotope effects (KIE) : Differentiate rate-determining steps (e.g., cyclopropanol activation vs. propargylation) .
- Catalyst profiling : Screen Pd-, Au-, or Cu-based catalysts to map stereochemical outcomes .
Mechanistic proposals should align with density functional theory (DFT) simulations of transition states .
Tables for Comparative Analysis
Table 1 : Synthetic Routes for this compound Derivatives
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Palladium-catalyzed | (S)-BINOL ligand | 82 | 98 | |
| Acid-mediated cyclization | HSO | 65 | 90 | |
| Enzymatic resolution | Lipase | 75 | 99 |
Table 2 : Biological Activity of Spiro Derivatives
| Compound | Target | IC (nM) | Selectivity Index |
|---|---|---|---|
| This compound | Chitin synthase | 120 | 8.2 |
| Diazaspiro[4.5]decan-1-one | Tyrosine kinase | 45 | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
